molecular formula C9H14N2O2 B13706409 2-Ethyl-2-(1-pyrazolyl)butanoic Acid

2-Ethyl-2-(1-pyrazolyl)butanoic Acid

Cat. No.: B13706409
M. Wt: 182.22 g/mol
InChI Key: JWOYTHTXDYPGRO-UHFFFAOYSA-N
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Description

2-Ethyl-2-(1-pyrazolyl)butanoic Acid is an organic compound that features a pyrazole ring attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(1-pyrazolyl)butanoic Acid typically involves the reaction of pyrazole with a suitable butanoic acid derivative under controlled conditions. One common method involves the use of a Grignard reagent, where the pyrazole is reacted with an ethyl-substituted butanoic acid in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(1-pyrazolyl)butanoic Acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., chlorine, bromine), Nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(1-pyrazolyl)butanoic Acid involves its interaction with specific molecular targets and pathways within biological systems. The pyrazole ring is known to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2-(1-pyrazolyl)butanoic Acid is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-ethyl-2-pyrazol-1-ylbutanoic acid

InChI

InChI=1S/C9H14N2O2/c1-3-9(4-2,8(12)13)11-7-5-6-10-11/h5-7H,3-4H2,1-2H3,(H,12,13)

InChI Key

JWOYTHTXDYPGRO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)O)N1C=CC=N1

Origin of Product

United States

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